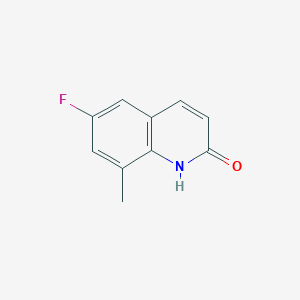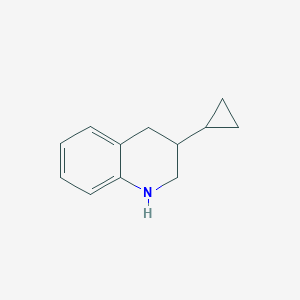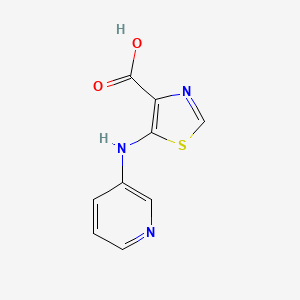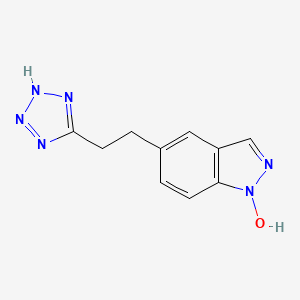
UU-T01
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UU-T01 is a selective inhibitor designed to disrupt the interaction between β-catenin and T-cell factor 4 protein-protein interaction. This compound has shown significant potential in targeting β-catenin, a key player in the Wnt/β-catenin signaling pathway, which is implicated in various types of cancer .
Métodos De Preparación
The synthesis of UU-T01 involves the use of bioisosteres to mimic the binding mode of side chain carboxylic acids of Tcf4 D16 and E17. The synthetic route includes the following steps :
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with specific groups to enhance its binding affinity and selectivity towards β-catenin.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
UU-T01 primarily undergoes interactions with β-catenin through non-covalent binding. The compound does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions. The major product formed from its interaction is the disrupted β-catenin/T-cell factor 4 complex .
Aplicaciones Científicas De Investigación
Chemistry: UU-T01 serves as a model compound for studying protein-protein interactions and the design of small-molecule inhibitors.
Biology: It is used to investigate the role of β-catenin in cellular processes and its implications in diseases.
Medicine: this compound is being explored as a potential therapeutic agent for cancers involving aberrant Wnt/β-catenin signaling.
Industry: The compound is used in the development of diagnostic tools and assays for detecting β-catenin activity.
Mecanismo De Acción
UU-T01 exerts its effects by directly binding to β-catenin, thereby disrupting its interaction with T-cell factor 4. This inhibition prevents the transcriptional activation of β-catenin target genes, which are involved in cell proliferation and survival. The molecular targets of this compound include specific residues on β-catenin that are critical for its interaction with T-cell factor 4 .
Comparación Con Compuestos Similares
UU-T01 is unique in its high selectivity and binding affinity towards β-catenin compared to other inhibitors . Similar compounds include:
PNU-74654: Another β-catenin inhibitor, but with lower binding affinity.
HI-B1: A β-catenin inhibitor with different binding sites and mechanisms.
4FNPC: A compound with similar inhibitory effects but less potency.
Propiedades
Número CAS |
1417162-83-4 |
|---|---|
Fórmula molecular |
C10H10N6O |
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole |
InChI |
InChI=1S/C10H10N6O/c17-16-9-3-1-7(5-8(9)6-11-16)2-4-10-12-14-15-13-10/h1,3,5-6,17H,2,4H2,(H,12,13,14,15) |
Clave InChI |
YGDLGRHJAGOPII-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |
SMILES canónico |
C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


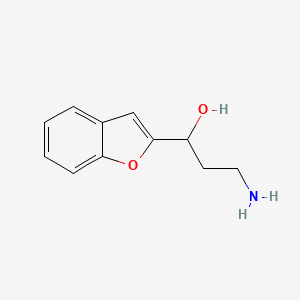
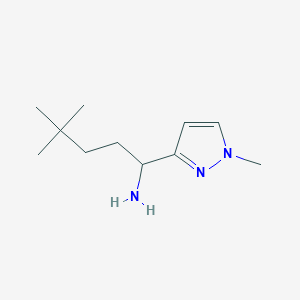
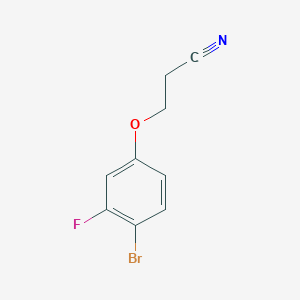
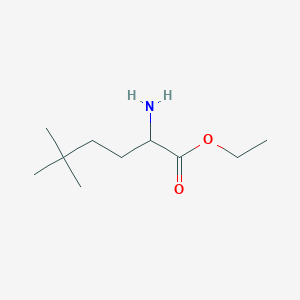
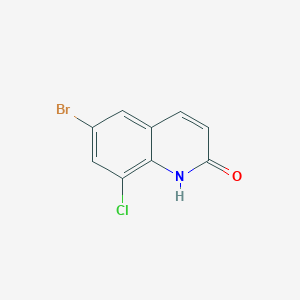
![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)
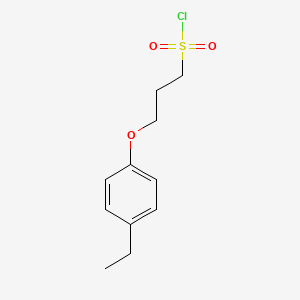
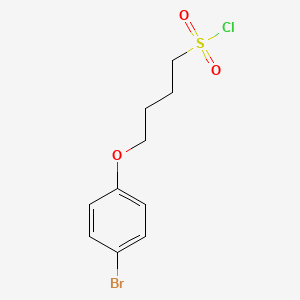
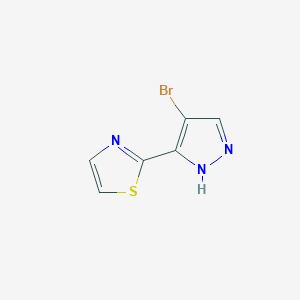
![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)
